7-Methoxy-1,5-naphthyridin-2(1H)-one
Overview
Description
7-Methoxy-1,5-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity : A study by Boros et al. (2009) found that derivatives of 7-Methoxy-1,5-naphthyridin-2(1H)-one, specifically 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one, showed potent antiviral activity, particularly against HIV. These compounds were effective in both enzyme inhibition and cellular assays, demonstrating low nanomolar IC50 values in HIV-integrase strand transfer assays (Boros et al., 2009).
Synthesis for Scale-Up : Research by Abele et al. (2014) on the synthesis of fluorinated naphthyridines, including 7-fluoro-2-methoxy-1,5-naphthyridine, emphasized the importance of introducing fluorine atoms for large-scale production. The study explored various synthetic routes, highlighting the efficiency of using fluorine gas for selective fluorination (Abele et al., 2014).
Cancer Research : Wang et al. (2013) investigated the 1,6-naphthyridine motif for its potential as a c-Met kinase inhibitor, a target in cancer therapy. They found that derivatives of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one exhibited potent inhibitory activity against c-Met kinase, offering insights into potential cancer treatments (Wang et al., 2013).
Methoxylation Studies : Zjawiony et al. (1997) conducted studies on methoxylation in the sampangine system, which includes the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one structure. Their research provided insights into the regioselectivity of nucleophilic substitution in this system, contributing to the understanding of chemical reactions involving naphthyridin-7-one derivatives (Zjawiony et al., 1997).
Chemical Sensing : Dai et al. (2018) developed a novel acridine-based sensor for the detection of Cu(II) ions, using a derivative of benzo[b][1,5]naphthyridin. This research highlights the application of naphthyridin derivatives in the field of chemical sensing, particularly for metal ion detection (Dai et al., 2018).
Antitumor Activity : Tian et al. (2014) synthesized benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, exhibiting significant in vitro and in vivo antitumor activities. This study indicates the potential of naphthyridin-7-one derivatives as effective antitumor agents (Tian et al., 2014).
Lung Cancer Research : Thilagam and Rajendran (2015) studied the anticancer property of 9-methoxy benzo[b][1,8] Naphthyridin-2(1H)-one against lung cancer. The compound showed strong binding against proteins responsible for lung cancer, demonstrating a considerable property against lung cancer in both in silico and in vitro analyses (Thilagam & Rajendran, 2015).
Synthesis of Isoaaptamine : Walz and Sundberg (2000) reported on the synthesis of isoaaptamine, a PKC inhibitor isolated from sponge, which includes the benzo[de][1,6]naphthyridin-9-ol structure. This research provides a method for synthesizing compounds structurally similar to isoaaptamine, contributing to pharmacological research (Walz & Sundberg, 2000).
Properties
IUPAC Name |
7-methoxy-1H-1,5-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILCZQUUQHSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727991 | |
Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959615-59-9 | |
Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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